4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol
Description
4-(4-Phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is a bioactive compound featuring a benzene-1,3-diol core linked to a pyrazole ring substituted with a phenoxy group. Modifications to the pyrazole ring or benzene-diol moiety significantly alter its physicochemical and biological properties, as observed in analogues like 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol () and 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (P4A, ). These derivatives highlight the compound's versatility in drug design .
Properties
IUPAC Name |
4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-10-6-7-12(13(19)8-10)15-14(9-16-17-15)20-11-4-2-1-3-5-11/h1-9,18-19H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNNLMRNOJZGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzene-1,3-diol with 4-phenoxy-1H-pyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Chemical Reactions Analysis
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol lies in its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study focused on the inhibition of Mycobacterium tuberculosis cytochrome P450 CYP121 demonstrated that this compound could serve as a lead structure for developing new anti-tuberculosis drugs .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has shown promise in inhibiting pyruvate dehydrogenase kinase isozyme 4 (PDK4), which plays a crucial role in glucose and fatty acid metabolism . This inhibition could have implications for treating metabolic disorders such as diabetes.
Fragment-Based Drug Discovery
The unique structural characteristics of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol make it suitable for fragment-based drug discovery (FBDD). FBDD involves screening small fragments of compounds to identify potential drug candidates. The compound's interaction with CYP121 was studied using fragment screening techniques, leading to insights into its binding mechanisms and potential as a therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is essential for optimizing its biological activity. Variations in substituents on the pyrazole or phenoxy groups can significantly affect the compound's potency and selectivity against different biological targets. Comparative studies with related compounds have provided valuable data on how modifications influence activity .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The phenylpyrazole structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrazole-Based Analogues
Pyrazole derivatives are widely studied for their pharmacological activities. Key examples include:
Key Trends :
Thiadiazole-Based Analogues
Thiadiazole derivatives exhibit distinct fluorescence and antifungal properties:
Key Trends :
Other Heterocyclic Analogues
Compounds with indazole, benzothiazole, or mixed heterocycles demonstrate varied applications:
Key Trends :
- Halogenation (e.g., chloro, trifluoromethyl) enhances target affinity and metabolic stability .
- Hybrid heterocycles (e.g., benzothiazole-pyrazole) expand bioactivity profiles .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Property Comparison of Selected Analogues
| Compound Class | Solubility | Fluorescence | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| Pyrazole derivatives | Moderate (Polar) | Low | 2.1–3.5 | Antioxidant, anti-inflammatory |
| Thiadiazole derivatives | Low (Aggregates) | High (pH-sensitive) | 1.8–2.7 | Antifungal, biosensing |
| Indazole derivatives | Low (Lipophilic) | None | 3.5–4.5 | Hormone receptor modulation |
Biological Activity
Chemical Structure
The compound features a phenoxy group and hydroxyl groups that can influence its biological activity. The presence of these functional groups may enhance the molecule's interactions with biological targets, potentially affecting its reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that related pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that phenylpyrazoles can act against both Gram-positive and Gram-negative bacteria. Although specific data on 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is sparse, insights can be drawn from similar compounds:
| Compound | Activity | MIC (μM) |
|---|---|---|
| 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol | Antistaphylococcal | 15.625–62.5 |
| 4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Antimicrobial | 1.9–125 |
These compounds demonstrate bactericidal action by inhibiting protein synthesis and disrupting biofilm formation, which is critical in treating resistant bacterial strains such as MRSA .
Anticancer Potential
Phenylpyrazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific kinases involved in cell proliferation. For instance, some studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines by modulating signaling pathways associated with cell survival .
Study on CYP121 Interaction
A significant study involving 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol examined its interaction with CYP121 from Mycobacterium tuberculosis. This research highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of various biomolecules. The findings suggest that this compound could be further developed for therapeutic applications against tuberculosis .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for predicting the biological activity of novel compounds. The presence of hydroxyl groups in 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol likely enhances its solubility and interaction with biological targets compared to other derivatives lacking these groups.
Q & A
Q. What crystallographic parameters ensure accurate refinement of pyrazole-diol structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
